molecular formula C16H16O3 B1364839 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde CAS No. 361369-12-2

4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde

Cat. No. B1364839
M. Wt: 256.3 g/mol
InChI Key: VJRMCHWDXBTGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde” is a unique chemical compound with the empirical formula C16H16O3 . It has a molecular weight of 256.30 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of the compound is COc1ccc (C=O)cc1OCc2ccccc2C . The InChI code is 1S/C16H16O3/c1-12-5-3-4-6-14 (12)11-19-16-9-13 (10-17)7-8-15 (16)18-2/h3-10H,11H2,1-2H3 . These codes provide a way to represent the molecule’s structure in a textual format.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

  • Oxidative Reactions and Mechanisms The oxidation of methoxy substituted benzyl phenyl sulfides, including derivatives of 4-methoxybenzyl, is crucial in differentiating between oxidants that react through single electron transfer and those which react by direct oxygen atom transfer. These reactions are significant for understanding the formation of methoxy substituted benzaldehydes and their intermediates, which are relevant in various chemical synthesis processes (Lai, Lepage, & Lee, 2002).

  • Protective Groups in Synthesis 4-Methoxy-α-methylbenzyl alcohol, a derivative of 4-methoxybenzyl, serves as a new protecting group for carboxylic acids. Its derivatives demonstrate compatibility with various functional groups, indicating its potential application in protecting sensitive chemical structures during reactions (Yoo, Kim Hye, & Yong Kyu, 1990).

  • Spectroscopic Analysis and Structural Studies Detailed spectroscopic and structural analysis of compounds similar to 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde, such as 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, offer insights into their molecular architecture. This knowledge is fundamental for the application of these compounds in various fields of chemistry and material science (Özay, Yıldız, Ünver, & Durlu, 2013).

  • Regioselective Protection and Synthetic Applications The use of 4-methoxybenzyl derivatives in regioselective protection of hydroxyl groups of other compounds, like 3,4-dihydroxy-benzaldehyde, indicates their significance in synthetic chemistry, especially in selective modification of molecules for desired properties (Plourde & Spaetzel, 2002).

  • Catalysis and Photocatalytic Oxidation Derivatives of 4-methoxybenzyl, like 4-methoxybenzyl alcohol, show potential in photocatalytic oxidation processes. Their role in these reactions, especially under specific light conditions, is important for applications in catalysis and environmental chemistry (Higashimoto et al., 2009).

  • Solid Phase Organic Synthesis Electron-rich benzaldehyde derivatives, including those related to 4-methoxybenzyl, are investigated for use as linkers in solid-phase organic synthesis. Their applications in synthesizing secondary amides highlight their versatility in organic synthesis (Swayze, 1997).

Safety And Hazards

The safety data sheet advises to avoid ingestion and inhalation of the compound . It should not get in eyes, on skin, or on clothing . The compound should be stored in tightly closed containers in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents .

properties

IUPAC Name

4-methoxy-3-[(2-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-5-3-4-6-14(12)11-19-16-9-13(10-17)7-8-15(16)18-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRMCHWDXBTGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397647
Record name 4-methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde

CAS RN

361369-12-2
Record name 4-methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.